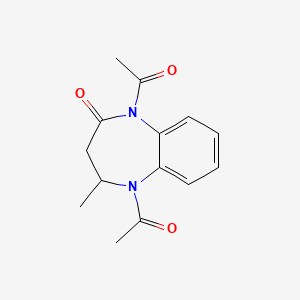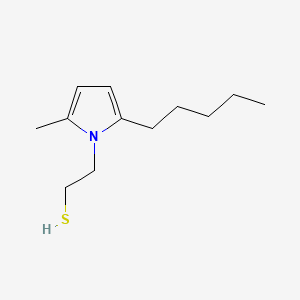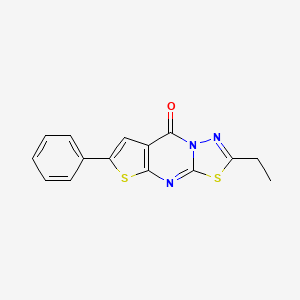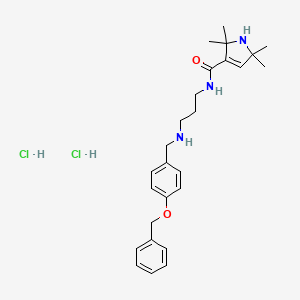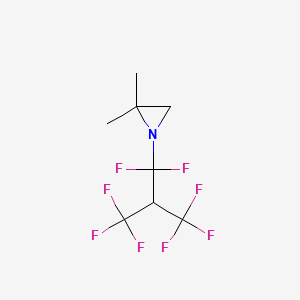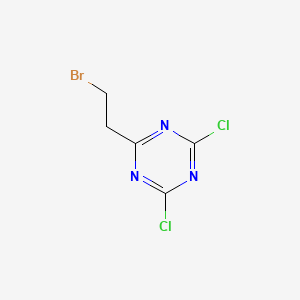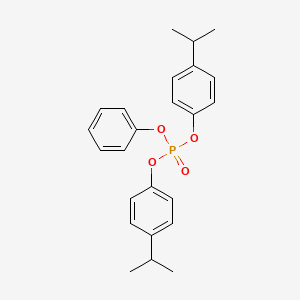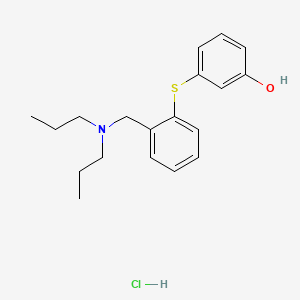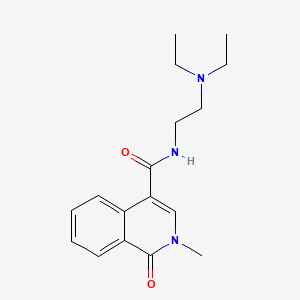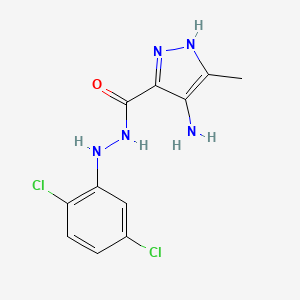
(+)-2-alpha-Tropanyl chlorodiphenylacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-2-alpha-Tropanyl chlorodiphenylacetate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tropane ring system and chlorodiphenylacetate moiety. It is often studied for its potential pharmacological properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-alpha-Tropanyl chlorodiphenylacetate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tropine with chlorodiphenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-2-alpha-Tropanyl chlorodiphenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
(+)-2-alpha-Tropanyl chlorodiphenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of (+)-2-alpha-Tropanyl chlorodiphenylacetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and the pathway involved. The exact molecular pathways are still under investigation, but it is believed that the compound may influence neurotransmitter release and receptor signaling.
Comparaison Avec Des Composés Similaires
(+)-2-alpha-Tropanyl chlorodiphenylacetate hydrochloride can be compared with other tropane alkaloids such as hyoscyamine, scopolamine, and cocaine. While all these compounds share a common tropane ring structure, they differ significantly in their chemical properties and biological activities:
Hyoscyamine: Known for its anticholinergic properties and used in the treatment of gastrointestinal disorders.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Cocaine: A potent stimulant with significant abuse potential, used medically as a local anesthetic.
The uniqueness of this compound lies in its specific chemical structure and the potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
87421-56-5 |
|---|---|
Formule moléculaire |
C22H25Cl2NO2 |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
[(1R,2S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2-chloro-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H24ClNO2.ClH/c1-24-18-12-14-19(24)20(15-13-18)26-21(25)22(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-20H,12-15H2,1H3;1H/t18-,19+,20-;/m0./s1 |
Clé InChI |
GFELAZUSGOKYIJ-NJBQKBHSSA-N |
SMILES isomérique |
CN1[C@H]2CC[C@@H]1[C@H](CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl.Cl |
SMILES canonique |
CN1C2CCC1C(CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




